molecular formula C9H14N4O B13164348 3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B13164348
M. Wt: 194.23 g/mol
InChI Key: GBGVVJCZJQJVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features both piperazine and pyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of piperazine and pyrazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2-methylpiperazin-1-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C9H14N4O/c1-7-6-10-4-5-13(7)8-9(14)12-3-2-11-8/h2-3,7,10H,4-6H2,1H3,(H,12,14)

InChI Key

GBGVVJCZJQJVCC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CNC2=O

Origin of Product

United States

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